molecular formula C13H9NO2 B13336956 Methyl 3-(quinolin-6-yl)propiolate

Methyl 3-(quinolin-6-yl)propiolate

Cat. No.: B13336956
M. Wt: 211.22 g/mol
InChI Key: SYPKSNKPRNZOCH-UHFFFAOYSA-N
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Description

Methyl 3-(quinolin-6-yl)propiolate is a propiolic acid ester derivative featuring a quinoline moiety at the 6-position. The synthesis typically involves palladium-catalyzed coupling reactions, such as the Sonogashira reaction, between iodinated heterocycles and methyl propiolate derivatives, yielding products with moderate efficiency (e.g., 38.7% yield for Compound 15) .

Properties

Molecular Formula

C13H9NO2

Molecular Weight

211.22 g/mol

IUPAC Name

methyl 3-quinolin-6-ylprop-2-ynoate

InChI

InChI=1S/C13H9NO2/c1-16-13(15)7-5-10-4-6-12-11(9-10)3-2-8-14-12/h2-4,6,8-9H,1H3

InChI Key

SYPKSNKPRNZOCH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C#CC1=CC2=C(C=C1)N=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(quinolin-6-yl)propiolate typically involves the reaction of quinoline derivatives with methyl propiolate. One common method is the cycloaddition reaction of 1-(quinolin-2-ylmethyl)pyridinium ylide with methyl propiolate in the presence of sodium hydride in tetrahydrofuran (THF) . This reaction yields the desired compound with high efficiency.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring environmentally friendly processes.

Chemical Reactions Analysis

Cycloaddition Reactions

Methyl 3-(quinolin-6-yl)propiolate serves as a key substrate in cycloaddition reactions, particularly in the synthesis of nitrogen-containing heterocycles.

Example Reaction :
The compound undergoes [3+2] cycloaddition with pyridinium ylides to form indolizine derivatives. For instance, reacting 1-(quinolin-2-ylmethyl)pyridinium ylide with methyl propiolate in tetrahydrofuran (THF) at room temperature produces methyl 3-(quinolin-6-yl)indolizine-1-carboxylate .

Reaction Conditions Outcome
Solvent: THFYield: Not explicitly reported (purified via column chromatography)
Catalyst: Sodium hydrideReaction Time: 24 hours
Temperature: Room temperatureProduct: Indolizine-quinoline hybrid compound

This reaction highlights the compound’s ability to act as a dipolarophile in cycloadditions, leveraging its electron-deficient alkyne group.

Alkyne-Specific Reactivity

The propiolate alkyne group enables participation in catalytic coupling and addition reactions.

Copper-Catalyzed Reactions

In the presence of Cu(CF₃COO)₂, this compound undergoes coupling with N-tosyl-2-aminobenzaldehydes to form 3-substituted quinolines .

Catalytic System Efficiency
Catalyst: Cu(CF₃COO)₂ (5 mol%)Yield: Up to 96% (optimized with acetone as solvent)
Base: DMAPReaction Time: 4–24 hours (depending on substituents)

Mechanistic Insight :
The reaction proceeds via base-assisted deprotonation of the aldehyde, followed by alkyne activation and cyclization. Radical intermediates are implicated in some pathways, as evidenced by EPR studies .

Biological Interactions

Though primarily a chemical reagent, this compound exhibits interactions with biological targets:

  • Enzyme Inhibition : The quinoline moiety competitively inhibits cytochrome P450 enzymes.

  • DNA Intercalation : Planar quinoline rings intercalate with DNA base pairs, a property explored in anticancer drug development.

Stability and Side Reactions

The compound is sensitive to prolonged exposure to light and moisture, leading to decomposition. Key side reactions include:

  • Michael Addition : Competing nucleophilic attacks on the alkyne group (e.g., with amines or thiols) .

  • Polymerization : Uncontrolled alkyne polymerization under high temperatures (>100°C).

Mechanism of Action

The mechanism of action of methyl 3-(quinolin-6-yl)propiolate and its derivatives involves interactions with various molecular targets and pathways. These compounds can inhibit enzymes, interact with DNA, and modulate cellular signaling pathways . The exact mechanism depends on the specific derivative and its application.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of Propiolate Derivatives
Compound Name Substituent Yield (%) Key Properties/Applications
Methyl 3-(quinolin-6-yl)propiolate Quinolin-6-yl - Chemopreventive potential (inferred)
Compound 15 Indenoisoquinolin-3-yl 38.7 Chemopreventive agent
Compound 16 Indenoisoquinolin-3-yl (acid) 25.0 Improved solubility (acid form)
Methyl 3-(4-Bromophenyl)propiolate 4-Bromophenyl - Commercial availability (TCI M2899)
Methyl 3-(4-Chlorophenyl)propiolate 4-Chlorophenyl - Commercial availability (TCI M2894)
Key Observations:
  • Substituent Effects on Reactivity: The quinolin-6-yl group in this compound introduces a heteroaromatic system with electron-withdrawing nitrogen atoms, which may alter regioselectivity in cycloaddition reactions compared to phenyl-substituted analogs (e.g., Methyl 3-(4-Bromophenyl)propiolate). Studies on methyl propiolate derivatives suggest that electron-deficient aryl groups (e.g., quinoline) favor distinct reaction pathways in dipolar additions compared to electron-neutral or -rich substituents (e.g., phenyl) .
  • Biological Implications: Indenoisoquinoline-propiolate hybrids (Compound 15 and 16) exhibit chemopreventive activity, with the ester form (Compound 15) showing higher synthetic yield (38.7%) than its acid derivative (Compound 16, 25%) . This highlights the trade-off between synthetic accessibility and functional group utility (e.g., carboxylic acids for solubility).

Reactivity in Photochemical and Cycloaddition Reactions

  • Regioselectivity: Methyl propiolate derivatives exhibit substituent-dependent regioselectivity. For example, methyl phenylpropiolate undergoes dipolar additions with opposite directionality to methyl propiolate due to electronic effects of the aryl group .
  • Stability: Indenoisoquinoline-propiolate hybrids (Compound 15) demonstrate stability under reflux conditions (e.g., during hydrolysis to Compound 16), suggesting that the quinoline scaffold may confer robustness in synthetic and biological environments .

Biological Activity

Methyl 3-(quinolin-6-yl)propiolate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological profiling, and specific case studies that highlight its efficacy against various disease models.

Synthesis

The synthesis of this compound typically involves the reaction of quinoline derivatives with appropriate acylating agents. The compound can be synthesized through a multi-step process that ensures high purity and yield. For instance, a recent study outlined the synthesis of similar quinoline-based compounds using optimized conditions that resulted in yields exceeding 65% .

Biological Profiling

This compound exhibits a range of biological activities, particularly in anticancer and antimalarial applications. The compound has been evaluated for its cytotoxic effects on various cancer cell lines, demonstrating significant potency.

Anticancer Activity

In vitro studies have shown that this compound has potent antiproliferative activity against several cancer cell lines. For example, it has been reported to inhibit the proliferation of A549 (lung cancer) and MCF-7 (breast cancer) cells with IC50 values comparable to established chemotherapeutics .

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

Cell LineIC50 (nM)
A5491.1
MCF-71.4
SKOV30.3
SKVLB14.3

The differential activity observed in multidrug-resistant cell lines highlights the compound's potential as a lead for developing new anticancer therapies .

Antimalarial Activity

In addition to its anticancer properties, this compound has shown promise in antimalarial applications. Studies indicate that derivatives of quinoline exhibit moderate to high activity against Plasmodium falciparum, with IC50 values ranging from 0.014 to 5.87 µg/mL . The mechanism appears to involve interaction with heme, similar to other known antimalarials.

Table 2: Antimalarial Activity of Quinoline Derivatives

CompoundIC50 (µg/mL)
This compoundTBD
Chloroquine0.05
MDPTQ0.014

Case Studies

Several case studies have been conducted to further explore the biological activity of this compound:

  • Study on Anticancer Mechanism : A study demonstrated that this compound induces apoptosis in cancer cells through the activation of caspase pathways, leading to cell cycle arrest and reduced viability .
  • Antimalarial Efficacy : In vivo studies using mouse models infected with Plasmodium berghei showed that treatment with this compound significantly reduced parasitemia levels compared to untreated controls, suggesting strong therapeutic potential against malaria .

Q & A

Q. What are the common synthetic methodologies for preparing Methyl 3-(quinolin-6-yl)propiolate in academic research?

this compound is typically synthesized via Sonogashira coupling , a palladium-catalyzed cross-coupling reaction. For example, a protocol involves reacting 3-iodo-6-methyl-5H-indeno[1,2-c]isoquinoline-5,11-dione with methyl propiolate in the presence of PdCl₂(PPh₃)₂, CuI, and Cs₂CO₃ in DMF at 90°C for 12 hours . Column chromatography (hexane/ethyl acetate) is used for purification, yielding ~38.7% . Alternative routes include rhodium-catalyzed silylation for silicon-bridged derivatives .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Structural characterization employs ¹H/¹³C NMR , IR spectroscopy , and mass spectrometry (MS) . Key diagnostic signals include the propiolate ester carbonyl (C=O stretch at ~1700 cm⁻¹ in IR) and quinoline aromatic protons (δ 8.5–9.0 ppm in ¹H NMR). Advanced 2D NMR techniques (e.g., HMBC, HSQC) verify connectivity between the quinoline and propiolate moieties .

Q. What purification techniques are optimal for isolating this compound?

Silica gel column chromatography with gradients of hexane/ethyl acetate or dichloromethane/methanol is standard . For acid derivatives (e.g., hydrolysis products), recrystallization from methanol/THF mixtures is effective .

Advanced Research Questions

Q. How do electronic effects of quinoline substituents influence Sonogashira coupling efficiency?

Electron-withdrawing groups (e.g., nitro, carbonyl) on the quinoline ring enhance oxidative addition of Pd⁰ to the aryl iodide, improving coupling yields. Steric hindrance from bulky substituents (e.g., 6-methyl) may reduce yields (e.g., 38.7% for compound 15 ). Computational studies (DFT) can model transition states to predict substituent effects.

Q. What strategies address low yields in catalytic systems for propiolate synthesis?

  • Catalyst optimization : Higher Pd:ligand ratios (e.g., PdCl₂(PPh₃)₂ with triphenylphosphine) improve turnover .
  • Solvent effects : Polar aprotic solvents (DMF, THF) stabilize Pd intermediates .
  • Additives : Cs₂CO₃ as a base minimizes side reactions (e.g., alkyne homocoupling) .

Q. How are data contradictions resolved in spectroscopic analysis of propiolate derivatives?

Discrepancies in NMR/IR data may arise from tautomerism or residual solvents. For example:

  • Tautomeric equilibria : Use variable-temperature NMR to observe dynamic processes.
  • Solvent artifacts : Dry samples rigorously and use deuterated solvents .
  • Crystallography : Single-crystal X-ray diffraction (as in related quinolinium perchlorates ) provides definitive structural confirmation.

Q. What mechanistic insights govern the hydrolysis of this compound to carboxylic acids?

Hydrolysis under basic conditions (KOH in MeOH/THF) proceeds via nucleophilic attack at the ester carbonyl, forming a carboxylate intermediate. Acidification (HCl) protonates the carboxylate to yield the free acid (25% yield for compound 16 ). Kinetic studies (HPLC monitoring) can elucidate rate-limiting steps.

Methodological Considerations

Q. Table 1: Comparison of Synthetic Conditions

ParameterSonogashira Coupling Rhodium-Catalyzed Silylation
CatalystPdCl₂(PPh₃)₂/CuIRhodium complexes
Yield38.7%Not reported
Reaction Time12 hours24 hours
Key ApplicationIndenoisoquinoline derivativesSilicon-bridged arenes

Q. Safety Protocols

  • Methyl propiolate derivatives are flammable (flash point: 10°C) and require inert-atmosphere handling .
  • Use PPE (gloves, goggles) and fume hoods to mitigate irritant risks (R36/37/38) .

Key Research Gaps

  • Catalyst recyclability : No studies address Pd recovery in propiolate synthesis.
  • Biological activity : Limited data on quinoline-propiolate hybrids in drug discovery (cf. indenoisoquinoline rexinoids ).

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